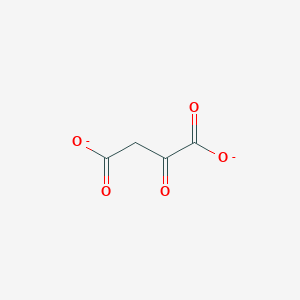

Oxalacetate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

149-63-3 |

|---|---|

Molekularformel |

C4H2O5-2 |

Molekulargewicht |

130.06 g/mol |

IUPAC-Name |

2-oxobutanedioate |

InChI |

InChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9)/p-2 |

InChI-Schlüssel |

KHPXUQMNIQBQEV-UHFFFAOYSA-L |

SMILES |

C(C(=O)C(=O)[O-])C(=O)[O-] |

Kanonische SMILES |

C(C(=O)C(=O)[O-])C(=O)[O-] |

Synonyme |

2-OXOBUTANEDIOIC ACID |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Pivotal Role of Oxaloacetate in Gluconeogenesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Executive Summary

Gluconeogenesis, the metabolic pathway responsible for the de novo synthesis of glucose from non-carbohydrate precursors, is essential for maintaining blood glucose homeostasis, particularly during periods of fasting or intense exercise. Central to this pathway is the metabolite oxaloacetate, which serves as a critical intermediate linking the carboxylation of pyruvate (B1213749) to the eventual formation of glucose. This technical guide provides an in-depth exploration of the multifaceted functions of oxaloacetate in gluconeogenesis, detailing its synthesis, transport, and subsequent enzymatic conversion. The guide includes a compilation of quantitative data, detailed experimental protocols for key enzymatic and transport assays, and visualizations of the core pathways to facilitate a comprehensive understanding for researchers and professionals in the field of metabolic diseases and drug development.

Introduction: The Centrality of Oxaloacetate in Glucose Production

Gluconeogenesis predominantly occurs in the liver and, to a lesser extent, in the kidneys. It is a vital process for supplying glucose to tissues with an absolute requirement, such as the brain and red blood cells. The pathway effectively reverses glycolysis, bypassing its three irreversible steps with a distinct set of enzymes. Oxaloacetate is the linchpin in the first of these bypasses, overcoming the energetic barrier of the pyruvate kinase reaction. Its strategic position allows for the integration of various carbon skeletons derived from lactate, certain amino acids, and glycerol (B35011) into the gluconeogenic pathway.

The Biochemical Journey of Oxaloacetate in Gluconeogenesis

The involvement of oxaloacetate in gluconeogenesis can be dissected into three key stages: its formation in the mitochondria, its transport to the cytosol, and its conversion to phosphoenolpyruvate.

Mitochondrial Synthesis of Oxaloacetate

The gluconeogenic pathway begins in the mitochondrial matrix with the carboxylation of pyruvate to oxaloacetate.[1][2] This reaction is catalyzed by pyruvate carboxylase (PC) , a biotin-dependent enzyme that utilizes ATP and bicarbonate.[1][2]

Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi

This step is a critical control point and is allosterically activated by acetyl-CoA.[1] High levels of acetyl-CoA, often resulting from fatty acid oxidation, signal a state of energy abundance and a need for glucose synthesis, thus promoting the activity of pyruvate carboxylase.

The Mitochondrial Membrane Barrier and the Oxaloacetate Shuttle Systems

A significant challenge in the gluconeogenic pathway is the transport of oxaloacetate from the mitochondrial matrix to the cytosol, as the inner mitochondrial membrane is impermeable to it.[3][4][5] To circumvent this, oxaloacetate is converted to more mobile intermediates, primarily malate (B86768) and, to a lesser extent, aspartate, which are then transported across the membrane via specific carrier proteins.[3][4][5]

The primary mechanism for oxaloacetate transport is the malate-aspartate shuttle .[4][6] Within the mitochondria, oxaloacetate is reduced to malate by mitochondrial malate dehydrogenase (mMDH) , a reaction that also oxidizes NADH to NAD⁺.[3]

Oxaloacetate + NADH + H⁺ ⇌ L-Malate + NAD⁺

Malate is then transported out of the mitochondria into the cytosol by the malate-α-ketoglutarate carrier .[6] In the cytosol, malate is re-oxidized to oxaloacetate by cytosolic malate dehydrogenase (cMDH) , regenerating NADH in the process.[1][3]

L-Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺

This shuttle not only transfers the carbon skeleton of oxaloacetate to the cytosol but also provides the necessary reducing equivalents (NADH) for a subsequent step in gluconeogenesis catalyzed by glyceraldehyde-3-phosphate dehydrogenase.

An alternative route involves the conversion of oxaloacetate to aspartate via mitochondrial aspartate aminotransferase (mAST) .[6][7] Aspartate is then transported to the cytosol by the aspartate-glutamate carrier in exchange for glutamate.[7] In the cytosol, cytosolic aspartate aminotransferase (cAST) reverses the reaction to regenerate oxaloacetate.[7] The choice between the malate and aspartate shuttles can depend on the specific gluconeogenic precursor and the redox state of the cell.[7]

Cytosolic Conversion to Phosphoenolpyruvate

Once in the cytosol, oxaloacetate is decarboxylated and phosphorylated to form phosphoenolpyruvate (PEP) by the enzyme phosphoenolpyruvate carboxykinase (PEPCK) .[1][8] This reaction is GTP-dependent.[1][8]

Oxaloacetate + GTP → Phosphoenolpyruvate + GDP + CO₂

In humans, PEPCK exists as both cytosolic (PCK1) and mitochondrial (PCK2) isoforms. While the cytosolic form is predominant in gluconeogenesis, the mitochondrial isoform can also contribute by producing PEP that is then transported to the cytosol.[6]

Quantitative Data

A precise understanding of the role of oxaloacetate in gluconeogenesis requires quantitative data on the key enzymes and metabolites involved. The following tables summarize available data.

Kinetic Parameters of Key Human Enzymes

| Enzyme | Substrate | K_m_ (µM) | V_max_ or k_cat_ | Activators | Inhibitors | Reference |

| Pyruvate Carboxylase (Human) | Pyruvate | Data not available | Data not available | Acetyl-CoA | ADP | [1][9] |

| ATP | Data not available | Data not available | ||||

| HCO₃⁻ | Data not available | Data not available | ||||

| PEPCK-C (Human, His-tag-free) | Oxaloacetate | 4 | - | - | - | |

| GTP | 23 | - | - | - | ||

| Phosphoenolpyruvate | 450 | - | - | - | ||

| GDP | 79 | - | - | - | ||

| Bicarbonate | 20,600 | - | - | Bicarbonate (>100 mM) | ||

| PEPCK-M (Human) | Oxaloacetate | - | k_cat_ = 2.7 s⁻¹ (pyruvate kinase-like activity) | - | - |

Metabolite Concentrations in Rat Hepatocytes during Gluconeogenesis from Lactate

| Metabolite | Cytosolic Concentration (nmol/g wet weight) | Mitochondrial Concentration (nmol/g wet weight) | Reference |

| Pyruvate | 0.18 | 0.18 | |

| Oxaloacetate | 0.005 | 0.009 | |

| Malate | 0.38 | 0.45 | |

| Aspartate | 2.12 | 0.81 |

Note: Data is from isolated rat hepatocytes and serves as an approximation for human liver.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Assay for Pyruvate Carboxylase Activity

This protocol describes a coupled enzyme assay for determining pyruvate carboxylase activity.

Principle: The oxaloacetate produced by pyruvate carboxylase is used as a substrate by citrate (B86180) synthase in the presence of acetyl-CoA, releasing Coenzyme A (CoA). The free CoA is then detected by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a colored product that can be measured spectrophotometrically at 412 nm.

Reagents:

-

1.0 M Tris-HCl, pH 8.0

-

0.5 M NaHCO₃

-

0.1 M MgCl₂

-

0.1 M ATP

-

10 mM Acetyl-CoA

-

10 mM DTNB

-

1 M Pyruvate

-

Citrate synthase (excess)

-

Cell or tissue extract containing pyruvate carboxylase

Procedure:

-

Prepare a reaction cocktail containing Tris-HCl, NaHCO₃, MgCl₂, ATP, acetyl-CoA, DTNB, and citrate synthase.

-

Equilibrate the cocktail to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the cell or tissue extract.

-

Immediately monitor the change in absorbance at 412 nm over time.

-

The rate of change in absorbance is proportional to the pyruvate carboxylase activity.

Assay for Phosphoenolpyruvate Carboxykinase (PEPCK) Activity

This protocol describes a coupled enzyme assay for determining PEPCK activity in the direction of oxaloacetate formation.

Principle: The oxaloacetate produced by PEPCK is reduced to malate by malate dehydrogenase, with the concomitant oxidation of NADH to NAD⁺. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

Reagents:

-

100 mM HEPES-KOH, pH 7.0

-

10 mM MgCl₂

-

0.2 mM NADH

-

10 mM Phosphoenolpyruvate (PEP)

-

10 mM GDP

-

50 mM NaHCO₃

-

Malate dehydrogenase (excess)

-

Cell or tissue extract containing PEPCK

Procedure:

-

Prepare a reaction mixture containing HEPES-KOH, MgCl₂, NADH, PEP, GDP, and malate dehydrogenase.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the cell or tissue extract.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

The rate of decrease in absorbance is proportional to the PEPCK activity.

Reconstitution and Transport Assay of the Malate-α-Ketoglutarate Carrier

Principle: The malate-α-ketoglutarate carrier protein is isolated from mitochondria and reconstituted into artificial lipid vesicles (proteoliposomes). The transport activity is then measured by monitoring the exchange of radiolabeled malate across the proteoliposome membrane.

Procedure:

-

Isolation of the Carrier: Solubilize mitochondrial inner membrane proteins using a non-ionic detergent (e.g., Triton X-100). Purify the malate-α-ketoglutarate carrier using chromatography (e.g., hydroxylapatite).

-

Reconstitution: Mix the purified carrier protein with phospholipids (B1166683) in the presence of a detergent. Remove the detergent slowly (e.g., by dialysis or with bio-beads) to allow the formation of proteoliposomes with the carrier integrated into the membrane.

-

Transport Assay:

-

Load the proteoliposomes with a high concentration of unlabeled α-ketoglutarate.

-

Initiate the transport by adding radiolabeled malate (e.g., [¹⁴C]-malate) to the external medium.

-

At various time points, stop the transport by adding an inhibitor (e.g., butylmalonate) and rapidly separating the proteoliposomes from the external medium (e.g., by gel filtration).

-

Measure the amount of radioactivity inside the proteoliposomes to determine the rate of malate transport.

-

Visualizations of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core processes involving oxaloacetate in gluconeogenesis.

Caption: Overview of oxaloacetate's journey in gluconeogenesis.

Caption: Workflow for the pyruvate carboxylase activity assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]

- 3. Mechanistic insight into allosteric activation of human pyruvate carboxylase by acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of the structure and activity of pyruvate carboxylase by acetyl CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. The atypical velocity response by pyruvate carboxylase to increasing concentrations of acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical and Physical Properties of Oxaloacetic Acid

Introduction

Oxaloacetic acid (OAA), in its conjugate base form oxaloacetate, is a pivotal intermediate in cellular metabolism.[1] This C4-dicarboxylic acid plays a crucial role in numerous biochemical pathways, including the citric acid cycle, gluconeogenesis, and the synthesis of amino acids.[1][2] Its central position in energy production and biosynthesis makes it a molecule of significant interest to researchers, scientists, and drug development professionals.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of oxaloacetic acid, detailed experimental protocols for its characterization, and its function in key metabolic pathways.

Chemical and Physical Properties

Oxaloacetic acid is a crystalline organic compound with the chemical formula C₄H₄O₅.[3] It exists in equilibrium between its keto and enol tautomers, with the enol forms exhibiting notable stability.[3][4] The interconversion between these forms is catalyzed by the enzyme oxaloacetate tautomerase.[3]

Identifiers and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-oxobutanedioic acid | [3][5] |

| Synonyms | Oxalacetic acid, 2-Ketosuccinic acid, Ketosuccinic acid, Oxosuccinic acid | [3][5][6] |

| CAS Number | 328-42-7 | [3][6][7] |

| Molecular Formula | C₄H₄O₅ | [3][7][8] |

| Molecular Weight | 132.07 g/mol | [3][5] |

| Appearance | Off-white crystalline powder | [1][5] |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 161 °C (decomposes) | [3][4][5] |

| 152 °C (cis enol form) | [4][6] | |

| 184 °C (trans enol form) | [4][6] | |

| Boiling Point | 341.9 °C at 760 mmHg | [9] |

| Density | 1.6 g/cm³ | [3] |

| pKa Values | pKa₁ = 2.22 | [3][6] |

| pKa₂ = 3.89 | [3][6] | |

| pKa (enol) = 13.03 | [3][6] |

Solubility and Stability

| Property | Value | Reference(s) |

| Water Solubility | 100 mg/mL (may require heating) | [6][10] |

| Solubility in Organic Solvents | DMF: 15 mg/mL | [7] |

| DMSO: 15 mg/mL | [7][10] | |

| Ethanol: 15 mg/mL | [7][10] | |

| Stability | Unstable in solution, decarboxylates to pyruvate (B1213749).[4][6] Degradation is accelerated by increased temperature.[1] Stock solutions should be prepared fresh daily and kept on ice.[6] | [1][4][6] |

Experimental Protocols

Determination of pKa Values by Potentiometric Titration

The acid dissociation constants (pKa) of oxaloacetic acid can be determined by potentiometric titration. This method involves the gradual addition of a titrant (a strong base, e.g., NaOH) of known concentration to a solution of oxaloacetic acid, while monitoring the pH.

Methodology:

-

Preparation of Solutions: Prepare a standardized solution of NaOH (e.g., 0.1 M) and an accurately weighed solution of oxaloacetic acid in deionized water.

-

Titration Setup: Place the oxaloacetic acid solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of the burette containing the NaOH solution.

-

Titration: Add the NaOH solution in small, precise increments, allowing the pH to stabilize after each addition. Record the volume of NaOH added and the corresponding pH value.

-

Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid like oxaloacetic acid, two equivalence points and two half-equivalence points will be observed for the carboxylic acid protons. A third equivalence point for the enol proton can be observed at a much higher pH.[3]

Analysis of Stability by High-Performance Liquid Chromatography (HPLC)

The stability of oxaloacetic acid in solution can be monitored by quantifying its concentration over time using HPLC. This technique separates the components of a mixture, allowing for the accurate measurement of the parent compound and its degradation products.

Methodology:

-

Sample Preparation: Prepare solutions of oxaloacetic acid in the desired buffer or solvent system. Incubate the solutions under controlled conditions (e.g., specific pH and temperature). At various time points, take aliquots of the solution and quench the degradation process, for example, by rapid acidification or flash-freezing.[11]

-

HPLC System: A typical system consists of a pump, an injector, a column (e.g., a reverse-phase C18 column), a UV detector, and a data acquisition system.

-

Chromatographic Conditions:

-

Mobile Phase: A suitable mobile phase is prepared, often a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The pH of the mobile phase is critical for achieving good separation.

-

Flow Rate: A constant flow rate is maintained (e.g., 1 mL/min).

-

Detection: The UV detector is set to a wavelength where oxaloacetic acid and its degradation products absorb light, typically between 210-280 nm.[11]

-

-

Quantification: A calibration curve is generated using standard solutions of oxaloacetic acid of known concentrations. The concentration of oxaloacetic acid in the experimental samples is determined by comparing their peak areas to the calibration curve.

Spectrophotometric Assay for Oxaloacetate

A common and specific method for quantifying oxaloacetate is through an enzyme-coupled assay using malate (B86768) dehydrogenase (MDH). This assay measures the decrease in NADH absorbance at 340 nm as it is oxidized to NAD+ during the reduction of oxaloacetate to malate.[11]

Methodology:

-

Reagents:

-

Assay buffer (e.g., Tris-HCl, pH 7.8)

-

NADH solution

-

Malate dehydrogenase (MDH) enzyme

-

Sample containing oxaloacetate

-

-

Procedure:

-

In a cuvette, combine the assay buffer, NADH solution, and the sample.

-

Measure the initial absorbance at 340 nm.

-

Initiate the reaction by adding MDH.

-

Monitor the decrease in absorbance at 340 nm until the reaction is complete.

-

-

Calculation: The change in absorbance is proportional to the amount of NADH consumed, which is stoichiometrically equivalent to the amount of oxaloacetate present in the sample. The concentration of oxaloacetate can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH.

Biochemical Pathways and Roles

Oxaloacetate is a central hub in metabolism, participating in several key pathways.

Citric Acid Cycle (Krebs Cycle)

The citric acid cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[12] Oxaloacetate is a crucial intermediate in this cycle.[13] It condenses with acetyl-CoA to form citrate (B86180) in the first step of the cycle, a reaction catalyzed by citrate synthase.[13] The cycle proceeds through a series of reactions that regenerate oxaloacetate, which can then accept another molecule of acetyl-CoA.[14]

Caption: The role of oxaloacetate in the Citric Acid Cycle.

Gluconeogenesis

Gluconeogenesis is a metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates.[15] This process is critical for maintaining blood glucose levels during fasting or intense exercise.[12] In the mitochondria, pyruvate is carboxylated to form oxaloacetate by the enzyme pyruvate carboxylase.[15][16] Because oxaloacetate cannot directly cross the mitochondrial membrane, it is first reduced to malate, which is then transported to the cytosol.[15] In the cytosol, malate is re-oxidized to oxaloacetate, which is then converted to phosphoenolpyruvate (B93156) (PEP) by phosphoenolpyruvate carboxykinase (PEPCK), a key step in gluconeogenesis.[15]

Caption: Oxaloacetate in the initial steps of gluconeogenesis.

Amino Acid Synthesis

Oxaloacetate is a precursor for the synthesis of several amino acids.[3] Through a transamination reaction, typically involving glutamate (B1630785) as the amino group donor, oxaloacetate is converted to aspartate.[3][14] Aspartate can then be further converted into other amino acids such as asparagine, methionine, threonine, and lysine.[3]

Urea (B33335) Cycle

Oxaloacetate also plays a role in the urea cycle, a process that detoxifies ammonia (B1221849) by converting it to urea.[3] Fumarate, an intermediate of the urea cycle, is converted to malate and then to oxaloacetate in the cytosol.[3] The transamination of this oxaloacetate to aspartate allows for the re-entry of the amino group into the urea cycle.[3]

Conclusion

Oxaloacetic acid is a molecule of fundamental importance in biochemistry, with its chemical and physical properties dictating its central role in metabolism. Its inherent instability in solution presents challenges for experimental work but also underscores the tight regulation of its concentration in vivo. A thorough understanding of its properties, the methods for its analysis, and its multifaceted roles in metabolic pathways is essential for researchers in the life sciences and for professionals in drug development who may target these pathways for therapeutic intervention.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 328-42-7: Oxaloacetic acid | CymitQuimica [cymitquimica.com]

- 3. Oxaloacetic acid - Wikipedia [en.wikipedia.org]

- 4. Oxaloacetic_acid [chemeurope.com]

- 5. Oxaloacetic Acid | C4H4O5 | CID 970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

- 8. chemscene.com [chemscene.com]

- 9. guidechem.com [guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. Benchmarking Oxaloacetate Stability: pH and Temperature Effects [eureka.patsnap.com]

- 12. What is Oxaloacetic Acid used for? [synapse.patsnap.com]

- 13. homework.study.com [homework.study.com]

- 14. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 15. Gluconeogenesis - Wikipedia [en.wikipedia.org]

- 16. aklectures.com [aklectures.com]

An In-Depth Technical Guide to Oxaloacetate: A Key Intermediate in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaloacetate (OAA) is a pivotal metabolic intermediate, positioned at the crossroads of numerous essential biochemical pathways. Its dual role as a key component of energy metabolism and a signaling molecule underscores its importance in cellular function and homeostasis. This technical guide provides a comprehensive overview of oxaloacetate's multifaceted functions, supported by quantitative data, detailed experimental methodologies, and visual representations of the complex pathways it governs. A thorough understanding of oxaloacetate metabolism is critical for researchers and professionals in the fields of metabolic diseases, neurodegenerative disorders, and drug development.

Introduction: The Centrality of Oxaloacetate

Oxaloacetic acid, in its conjugate base form oxaloacetate, is a four-carbon dicarboxylic acid that serves as a critical node in cellular metabolism.[1] While most recognized for its indispensable role in the tricarboxylic acid (TCA) cycle, its functions extend to gluconeogenesis, amino acid synthesis, fatty acid synthesis, the urea (B33335) cycle, and the glyoxylate (B1226380) cycle.[1][2] The concentration and regulation of oxaloacetate are key determinants of a cell's energetic status and its capacity for biosynthesis.[2] Emerging research also highlights its function as a signaling molecule, influencing processes such as mitochondrial biogenesis and inflammation.[3]

Oxaloacetate in Core Metabolic Pathways

The Tricarboxylic Acid (TCA) Cycle

The TCA cycle, or Krebs cycle, is the central hub for the aerobic oxidation of carbohydrates, fatty acids, and amino acids.[2] Oxaloacetate is unique in this cycle as it is both the initial reactant and the final product, enabling its cyclical nature.[2]

The cycle commences with the condensation of a two-carbon acetyl group from acetyl-CoA with the four-carbon oxaloacetate molecule, a reaction catalyzed by citrate (B86180) synthase to form the six-carbon molecule, citrate.[4][5] The cycle then proceeds through a series of reactions that ultimately regenerate oxaloacetate, producing energy in the form of ATP/GTP and reducing equivalents (NADH and FADH₂).[2] The regeneration of oxaloacetate from L-malate is catalyzed by malate (B86768) dehydrogenase.[1]

The Tricarboxylic Acid (TCA) Cycle

Gluconeogenesis

Gluconeogenesis is the metabolic pathway that generates glucose from non-carbohydrate precursors, which is vital for maintaining blood glucose homeostasis.[6] Oxaloacetate is a key starting point for gluconeogenesis.[7] In the mitochondria, pyruvate (B1213749) is carboxylated to oxaloacetate by pyruvate carboxylase.[8] Because the inner mitochondrial membrane is impermeable to oxaloacetate, it is first reduced to malate, which is then transported to the cytosol and re-oxidized to oxaloacetate.[8][9] In the cytosol, phosphoenolpyruvate (B93156) carboxykinase (PEPCK) converts oxaloacetate to phosphoenolpyruvate (PEP), a committed step in gluconeogenesis.[6]

Oxaloacetate in Gluconeogenesis

Malate-Aspartate Shuttle

The malate-aspartate shuttle is a crucial system for translocating reducing equivalents (NADH) produced during glycolysis in the cytosol into the mitochondria for oxidative phosphorylation.[10][11] This is necessary because the inner mitochondrial membrane is impermeable to NADH.[11] In the cytosol, oxaloacetate is reduced to malate by malate dehydrogenase 1, consuming NADH. Malate is then transported into the mitochondrial matrix in exchange for α-ketoglutarate.[11][12] Inside the mitochondrion, malate is re-oxidized to oxaloacetate by malate dehydrogenase 2, regenerating NADH.[11] To complete the shuttle, oxaloacetate is transaminated with glutamate (B1630785) to form aspartate and α-ketoglutarate. Aspartate is then transported back to the cytosol in exchange for glutamate.[10]

The Malate-Aspartate Shuttle

Amino Acid Synthesis

Oxaloacetate serves as a direct precursor for the synthesis of several amino acids.[13] Through transamination, oxaloacetate is converted to aspartate.[14] Aspartate, in turn, is a precursor for the synthesis of asparagine, methionine, threonine, and lysine.[13] Threonine can then be further metabolized to produce isoleucine.[13]

Amino Acid Synthesis from Oxaloacetate

Fatty Acid Synthesis

Oxaloacetate is indirectly involved in fatty acid synthesis by participating in the transport of acetyl-CoA from the mitochondria to the cytosol.[1] Acetyl-CoA, the building block for fatty acids, is primarily generated within the mitochondria.[15] To be utilized for fatty acid synthesis in the cytosol, it first condenses with oxaloacetate to form citrate, which can then be transported across the mitochondrial membrane.[15] In the cytosol, ATP citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate.[15] The regenerated oxaloacetate is then reduced to malate, which can re-enter the mitochondria or be oxidatively decarboxylated to pyruvate, generating NADPH for fatty acid synthesis.[16]

Quantitative Data

The concentration of oxaloacetate and the kinetic parameters of the enzymes that produce and consume it are tightly regulated to maintain metabolic homeostasis.

Table 1: Cellular and Subcellular Concentrations of Oxaloacetate

| Tissue/Cell Type | Compartment | Condition | Concentration (µM) | Reference |

| Rat Liver Hepatocytes | Mitochondria | 1.5 mM Lactate, 0.05 mM Oleate | 5 | [17][18] |

| Rat Liver Hepatocytes | Mitochondria | 1.5 mM Lactate, 0.5 mM Oleate | 2 | [17][18] |

| Rat Brain | - | Normal | Lower than heart | [19] |

| Rat Heart | - | Normal | Higher than brain | [19] |

| Rat Brain | - | 15 min Ischemia | Drastic drop | [19] |

| Rat Heart | - | 15 min Ischemia | Drastic drop | [19] |

Table 2: Kinetic Parameters of Key Enzymes in Oxaloacetate Metabolism

| Enzyme | Organism/Tissue | Substrate | K_m (µM) | V_max | Reference |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | Human Liver (cytosolic) | Oxaloacetate | 4 | - | [19] |

| GTP | 23 | - | [19] | ||

| Phosphoenolpyruvate | 450 | - | [19] | ||

| GDP | 79 | - | [19] | ||

| Human (mitochondrial) | Oxaloacetate | 17 | k_cat = 2.7 s⁻¹ | [4] | |

| Rat Liver | Oxaloacetate | 12 | 6 units/g | [20] | |

| GTP | 13 | - | [20] | ||

| Citrate Synthase | Halobacterium cutirubrum | Oxaloacetate | Increases with salt concentration | - | [21] |

| - | Acetyl-CoA (dithioester analog) | 53 ± 7.5 | (4.0 ± 0.4) x 10⁻⁴ s⁻¹ | [22] | |

| Malate Dehydrogenase | - | - | - | - | [1] |

Note: V_max values are often reported in different units and under varying assay conditions, making direct comparison challenging. Further details can be found in the cited literature.

Experimental Protocols

Accurate quantification of oxaloacetate and the activity of related enzymes is crucial for studying its metabolic roles.

Quantification of Oxaloacetate in Biological Samples

Due to its instability, samples must be processed quickly and kept on ice.[10]

1. Sample Preparation:

-

Tissue: Rapidly homogenize tissue in a suitable buffer on ice.

-

Cells: Lyse cells using sonication or a homogenizer in a cold buffer.

-

Deproteinization: Remove proteins using a 10 kDa molecular weight cut-off (MWCO) spin filter or by perchloric acid (PCA) precipitation followed by neutralization with potassium bicarbonate.[19]

2. Quantification Methods:

-

Colorimetric/Fluorometric Assay: These assays are often based on an enzyme-coupled reaction where oxaloacetate is converted to pyruvate, which then generates a colored or fluorescent product. The signal is proportional to the oxaloacetate concentration.[10]

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry provides high sensitivity and specificity for the quantification of oxaloacetate.

General Experimental Workflow:

Workflow for Oxaloacetate Quantification

Citrate Synthase Activity Assay

This assay typically measures the rate of reaction between acetyl-CoA and oxaloacetate. A common method involves monitoring the release of Coenzyme A (CoA-SH), which can be detected by its reaction with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a yellow-colored product measured at 412 nm.

Protocol Outline:

-

Sample Preparation: Prepare cell or tissue lysates, or isolated mitochondria.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, DTNB, acetyl-CoA, and the sample.

-

Initiate Reaction: Start the reaction by adding oxaloacetate.

-

Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance.

Phosphoenolpyruvate Carboxykinase (PEPCK) Activity Assay

PEPCK activity can be measured in the direction of oxaloacetate carboxylation by coupling the reaction to malate dehydrogenase and monitoring the oxidation of NADH at 340 nm.[1]

Protocol Outline:

-

Sample Preparation: Prepare cytosolic or mitochondrial extracts from tissues or cells.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, PEP, GDP (or IDP), MnCl₂, NaHCO₃, NADH, and malate dehydrogenase.

-

Initiate Reaction: Start the reaction by adding the sample extract.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time.

-

Calculation: Calculate PEPCK activity based on the rate of NADH oxidation.

Conclusion

Oxaloacetate stands as a linchpin in cellular metabolism, integrating catabolic and anabolic pathways to maintain energy homeostasis and provide precursors for biosynthesis. Its intricate regulation and central position make it a key area of interest for understanding metabolic diseases and for the development of novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and professionals dedicated to unraveling the complexities of cellular metabolism and leveraging this knowledge for therapeutic advancement.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Flux adaptations of citrate synthase-deficient Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxaloacetate activates brain mitochondrial biogenesis, enhances the insulin pathway, reduces inflammation and stimulates neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Effect of oxygen on activation state of complex I and lack of oxaloacetate inhibition of complex II in Langendorff perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. New Study shows Oxaloacetate Protective of Brain Tissue – TBI Therapy [tbitherapy.com]

- 13. Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Oxaloacetic acid - Wikipedia [en.wikipedia.org]

- 15. Oxaloacetate's Role in Enhancing Cardiac Function: Analysis [eureka.patsnap.com]

- 16. The malate–aspartate shuttle (Borst cycle): How it started and developed into a major metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Concentration of free oxaloacetate in the mitochondrial compartment of isolated liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Differential susceptibility of mitochondrial complex II to inhibition by oxaloacetate in brain and heart - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What Is the Metabolic Role of Phosphoenolpyruvate Carboxykinase? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Some properties of the citrate synthase from the extreme halophile, Halobacterium cutirubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Coenzyme A dithioesters: synthesis, characterization and reaction with citrate synthase and acetyl-CoA:choline O-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crossroads of Metabolism: An In-depth Technical Guide to Oxaloacetate's Role in Cellular Respiration

Abstract

Oxaloacetate (OAA) is a pivotal intermediate metabolite that stands at the crossroads of major metabolic pathways, playing a critical and multifaceted role in cellular respiration.[1][2] As a key component of the citric acid (TCA) cycle, gluconeogenesis, and the malate-aspartate shuttle, the concentration and turnover of oxaloacetate are tightly regulated to meet the energetic and biosynthetic demands of the cell. This technical guide provides a comprehensive examination of the intricate relationship between oxaloacetate and cellular respiration, tailored for researchers, scientists, and drug development professionals. It delves into the core biochemical pathways, presents quantitative data on enzyme kinetics, details experimental protocols for oxaloacetate quantification, and provides visual representations of the key metabolic networks. Understanding the central role of oxaloacetate offers significant potential for therapeutic interventions in a range of metabolic and neurodegenerative diseases.[3][4]

The Central Role of Oxaloacetate in the Tricarboxylic Acid (TCA) Cycle

The TCA cycle, also known as the Krebs cycle, is the final common pathway for the oxidation of carbohydrates, fats, and amino acids. Oxaloacetate is a crucial four-carbon molecule that initiates the cycle by condensing with the two-carbon acetyl-CoA to form the six-carbon molecule citrate (B86180), a reaction catalyzed by citrate synthase.[1] The cycle proceeds through a series of oxidative decarboxylation reactions, ultimately regenerating oxaloacetate to allow the cycle to continue.[1]

The availability of oxaloacetate is a key regulatory point for the entry of acetyl-CoA into the TCA cycle. Low levels of oxaloacetate can limit the rate of the cycle, leading to the diversion of acetyl-CoA towards alternative metabolic fates, such as ketone body formation.

Oxaloacetate in Gluconeogenesis: A Bridge Between Mitochondria and Cytosol

Gluconeogenesis is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates such as pyruvate (B1213749), lactate, glycerol, and glucogenic amino acids. Oxaloacetate is a key intermediate in this process, serving as the starting point for the synthesis of phosphoenolpyruvate (B93156) (PEP), a crucial precursor for glucose.[5]

The initial steps of gluconeogenesis from pyruvate occur within the mitochondria, where pyruvate is carboxylated to form oxaloacetate by pyruvate carboxylase. However, the inner mitochondrial membrane is impermeable to oxaloacetate.[6] To transport this intermediate to the cytosol where the subsequent steps of gluconeogenesis take place, oxaloacetate is first reduced to malate by mitochondrial malate dehydrogenase. Malate is then transported across the mitochondrial membrane via the malate-aspartate shuttle.[5][6] In the cytosol, malate is re-oxidized to oxaloacetate by cytosolic malate dehydrogenase, making it available for conversion to PEP by phosphoenolpyruvate carboxykinase (PEPCK).[6]

The Malate-Aspartate Shuttle: Transporting Reducing Equivalents

The malate-aspartate shuttle is a crucial system for translocating reducing equivalents (in the form of NADH) produced during glycolysis in the cytosol into the mitochondrial matrix for oxidative phosphorylation. The inner mitochondrial membrane is impermeable to NADH, necessitating this shuttle mechanism. Oxaloacetate plays a central role in this process.[2]

In the cytosol, cytosolic malate dehydrogenase reduces oxaloacetate to malate, oxidizing NADH to NAD+. Malate is then transported into the mitochondrial matrix in exchange for α-ketoglutarate. Inside the mitochondrion, mitochondrial malate dehydrogenase oxidizes malate back to oxaloacetate, reducing NAD+ to NADH. This mitochondrial NADH can then donate its electrons to the electron transport chain.

To complete the cycle, the newly formed mitochondrial oxaloacetate is transaminated by mitochondrial aspartate aminotransferase to form aspartate, which is then transported out to the cytosol in exchange for glutamate. In the cytosol, cytosolic aspartate aminotransferase converts aspartate back to oxaloacetate.

Quantitative Data

The concentration of oxaloacetate and the kinetic parameters of the enzymes that metabolize it are critical for understanding its regulatory role.

Table 1: Mitochondrial Concentration of Free Oxaloacetate

| Cellular Condition | Concentration (µM) | Reference |

| Isolated rat liver hepatocytes (1.5 mM lactate, 0.05 mM oleate) | 5 | [7] |

| Isolated rat liver hepatocytes (1.5 mM lactate, 0.5 mM oleate) | 2 | [7] |

Table 2: Kinetic Parameters of Key Enzymes Metabolizing Oxaloacetate

| Enzyme | Substrate | K_m_ | V_max_ | Organism/Tissue | Reference |

| Citrate Synthase | Oxaloacetate | 2 µM | - | Rat Liver | [8] |

| Citrate Synthase | Oxaloacetate | 5 µM | - | Aspergillus niger | [9] |

| Malate Dehydrogenase (MDH) | Oxaloacetate | 6.45 mM | 0.87 mM/min | Brucella abortus | [6] |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | Oxaloacetate | - | - | Chicken Liver | [10] |

Note: V_max_ values are often dependent on specific experimental conditions and may not be universally reported.

Experimental Protocols

Accurate quantification of oxaloacetate is challenging due to its inherent instability. The following protocols provide detailed methodologies for its measurement.

Colorimetric Assay for Oxaloacetate Quantification

This protocol is based on the principle of enzymatic conversion of oxaloacetate to a product that can be measured colorimetrically.

Materials:

-

Oxaloacetate Assay Kit (e.g., from Sigma-Aldrich, Abcam, or other suppliers)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at ~570 nm

-

Biological sample (tissue homogenate, cell lysate)

-

Reagents for sample deproteinization (e.g., perchloric acid and potassium bicarbonate)

Procedure:

-

Sample Preparation and Deproteinization:

-

Rapidly homogenize fresh or frozen tissue (~10-20 mg) or cells (~1-2 million) in 100 µL of ice-cold assay buffer provided in the kit.

-

For deproteinization, add an equal volume of ice-cold 1 M perchloric acid to the homogenate.

-

Vortex and incubate on ice for 5 minutes.

-

Centrifuge at 13,000 x g for 5 minutes at 4°C.

-

Carefully collect the supernatant and neutralize it by adding 3 M potassium bicarbonate until bubbling ceases.

-

Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate. The supernatant is the deproteinized sample.

-

-

Standard Curve Preparation:

-

Prepare a standard curve using the oxaloacetate standard provided in the kit, following the manufacturer's instructions for serial dilutions.

-

-

Assay Reaction:

-

Add 50 µL of the deproteinized sample and standards to separate wells of the 96-well plate.

-

Prepare a master reaction mix containing the assay buffer, enzyme mix, and probe/dye according to the kit's protocol.

-

Add 50 µL of the master reaction mix to each well.

-

-

Measurement:

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation:

-

Subtract the blank reading from all measurements.

-

Plot the standard curve and determine the concentration of oxaloacetate in the samples from the linear regression of the standard curve.

-

LC-MS/MS Method for Oxaloacetate Quantification

This protocol provides a general guideline for the sensitive and specific quantification of oxaloacetate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

LC-MS/MS system

-

C18 reversed-phase column

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Internal standard (e.g., ¹³C-labeled oxaloacetate)

Procedure:

-

Sample Preparation:

-

Perform tissue homogenization and deproteinization as described in the colorimetric assay protocol. The use of an internal standard, added before homogenization, is crucial for accurate quantification.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto the C18 column.

-

Use a gradient elution program, starting with a low percentage of mobile phase B and gradually increasing it to elute oxaloacetate.

-

Set a suitable flow rate (e.g., 0.3 mL/min).

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor-to-product ion transition for oxaloacetate is typically m/z 131 -> 87.

-

Optimize instrument parameters such as collision energy and cone voltage for maximum sensitivity.

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of oxaloacetate with the internal standard.

-

Quantify oxaloacetate in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Conclusion

Oxaloacetate's position at the heart of cellular respiration underscores its critical importance in maintaining metabolic homeostasis. Its roles in the TCA cycle, gluconeogenesis, and the malate-aspartate shuttle highlight its function as a key regulator of both catabolic and anabolic processes. The concentration of oxaloacetate is a sensitive indicator of the cell's energetic and redox state. The detailed experimental protocols provided in this guide will enable researchers to accurately quantify this labile metabolite, facilitating further investigation into its role in health and disease. As our understanding of the intricate network of metabolic pathways deepens, targeting the regulation of oxaloacetate holds significant promise for the development of novel therapeutic strategies for a variety of metabolic disorders and neurodegenerative diseases.

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. Malate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. The PEP-pyruvate-oxaloacetate node: variation at the heart of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Enzymatic activity analysis and catalytic essential residues identification of Brucella abortus malate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciex.com [sciex.com]

- 8. The kinetic properties of citrate synthase from rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of citrate synthase from the citric acid-accumulating fungus, Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analogs of oxalacetate as potential substrates for phosphoenolpyruvate carboxykinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Metabolism: A Technical Guide to the Discovery of Oxaloacetate and its Catalytic Role in the Krebs Cycle

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Historical Context: From Linear Pathways to a Catalytic Cycle

Prior to the 1930s, the terminal oxidation of carbohydrates was poorly understood. A significant breakthrough came from the work of Albert Szent-Györgyi, who investigated cellular respiration in minced pigeon breast muscle.[1] His experiments focused on the role of C4 dicarboxylic acids: succinate (B1194679), fumarate, and malate. Szent-Györgyi observed that the addition of small, sub-stoichiometric amounts of these acids to muscle preparations dramatically increased oxygen consumption, far beyond what would be required for their own oxidation.[2] This led him to a crucial insight: these molecules were not mere substrates being consumed but were acting as catalysts, facilitating the oxidation of respiratory fuels in a cyclical process.[2] He proposed a sequence where hydrogen atoms were transferred from a carbohydrate source to oxaloacetate, which was then sequentially reduced to malate, fumarate, and succinate.[2]

Building upon this foundation, and the work of Martius and Knoop who identified the conversion of citrate (B86180) to α-ketoglutarate, Hans Krebs, along with his student William Johnson, conducted a series of meticulous experiments in 1937.[3] Using a similar pigeon breast muscle model, Krebs sought to unify these observations into a single, coherent pathway.[1][4] He demonstrated that citrate also had a potent catalytic effect on respiration and, crucially, could be synthesized from pyruvate (B1213749) (a product of glucose breakdown) and oxaloacetate.[3][5] By using malonate, a specific inhibitor of the enzyme succinate dehydrogenase, Krebs was able to block the cycle and observe the accumulation of succinate, providing definitive evidence for the sequence of reactions.[5] These findings allowed him to formulate the complete "citric acid cycle," a pathway that began with the condensation of an acetyl group with oxaloacetate and ended with the regeneration of oxaloacetate, ready to begin another turn.[3][5]

Key Experimental Evidence and Quantitative Data

The central pillar of Krebs's argument was the catalytic effect of the cycle's intermediates on cellular respiration. His experiments, conducted using Warburg manometry to measure oxygen consumption, provided the quantitative proof for this concept. The addition of a small amount of citrate to minced pigeon breast muscle suspended in a physiological saline buffer resulted in a significant and sustained increase in oxygen uptake.

Data Presentation: The Catalytic Effect of Citrate on Respiration

The following table summarizes the key quantitative data from Krebs and Johnson's 1937 publication, demonstrating that the extra oxygen consumed far exceeded the amount required to completely oxidize the added citrate, proving its catalytic role.

| Time (minutes) | O₂ Consumed (µL) - No Substrate Added | O₂ Consumed (µL) - 0.15 ccm 0.02 M Sodium Citrate Added | Extra O₂ Consumed due to Citrate (µL) |

| 30 | 645 | 682 | 37 |

| 60 | 1065 | 1520 | 455 |

| 90 | 1132 | 1938 | 806 |

| 120 | 1187 | 2080 | 893 |

| Data adapted from Krebs, H. A. & Johnson, W. A. (1937). The role of citric acid in intermediate metabolism in animal tissues. Enzymologia, 4, 148-156.[5] |

The complete oxidation of the added citrate would theoretically consume approximately 80 µL of O₂. The observed extra oxygen consumption of 893 µL after 120 minutes was more than ten times this amount, unequivocally demonstrating that citrate was not simply being consumed but was catalytically accelerating the oxidation of endogenous carbohydrates within the muscle tissue.[5]

Detailed Experimental Protocols

The following protocols are reconstructed based on the methodologies described in the papers of Krebs and Szent-Györgyi from that era. They reflect the techniques and equipment available in the 1930s and 1940s.

Preparation of Minced Pigeon Breast Muscle Suspension

This procedure was designed to break down the muscle structure to make the cellular machinery accessible to substrates while maintaining respiratory capacity.

-

Tissue Excision: Pigeons were euthanized, and the breast muscle was rapidly excised and placed in chilled physiological saline.

-

Mincing: The muscle tissue was passed through a Latapie mincer, a hand-cranked device that finely chops the tissue.

-

Washing: The minced tissue was washed multiple times with a chilled phosphate (B84403) saline or Krebs-Ringer bicarbonate buffer to remove blood and extracellular fluids.

-

Suspension: A known wet weight of the minced muscle (e.g., 400-500 mg) was suspended in a defined volume (e.g., 3-4 mL) of chilled Krebs-Ringer bicarbonate buffer. The suspension was kept on ice until use.

Measurement of Oxygen Consumption via Warburg Manometry

The Warburg respirometer was the primary instrument used to measure the rate of gas exchange (oxygen uptake) in tissue preparations.

-

Apparatus Setup:

-

The main chamber of the Warburg flask received the minced tissue suspension (e.g., 3 mL).

-

The center well of the flask was loaded with a small piece of filter paper soaked in a potassium hydroxide (B78521) (KOH) solution. This was essential to absorb the CO₂ produced during respiration, ensuring that the measured pressure change was due solely to O₂ consumption.

-

The side arm of the flask was loaded with the substrate to be tested (e.g., 0.15 mL of 0.02 M sodium citrate), which could be tipped into the main chamber to initiate the reaction after an equilibration period.

-

-

Equilibration: The flasks were attached to their respective manometers, placed in a temperature-controlled water bath (typically 40°C for pigeon muscle), and allowed to equilibrate for 5-10 minutes with the manometer stopcocks open to the air.

-

Initiation and Measurement:

-

The stopcocks were closed to seal the flasks from the atmosphere.

-

The substrate from the side arm was tipped into the main chamber to mix with the tissue suspension.

-

Readings of the manometer fluid level were taken at regular intervals (e.g., every 15 or 30 minutes). The change in fluid level corresponds to the change in gas volume at constant temperature and pressure, indicating the volume of O₂ consumed by the tissue.

-

-

Control: A "thermobarometer" flask containing only water was included in the setup to account for any changes in temperature or atmospheric pressure during the experiment.

Visualizing the Discovery and the Cycle

Diagrams are essential for understanding the logical flow of the experiments and the cyclical nature of the pathway.

References

The Pivotal Role of Oxaloacetate in the Urea Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The urea (B33335) cycle is a critical metabolic pathway for the detoxification of ammonia (B1221849) in the liver. While seemingly a distinct circular pathway, its efficiency and regulation are intricately linked to other central metabolic processes, most notably the tricarboxylic acid (TCA) cycle. This technical guide provides an in-depth exploration of the involvement of oxaloacetate, a key intermediate of the TCA cycle, in the urea cycle. We will elucidate the biochemical connections, present quantitative data on relevant metabolites and enzymes, detail key experimental protocols for studying these interactions, and provide visual representations of the involved pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.

Introduction: The Urea Cycle and its Metabolic Context

The urea cycle converts excess ammonia, a potent neurotoxin, into the far less toxic and readily excretable compound, urea.[1] This process is primarily carried out in the hepatocytes of the liver and involves a series of five enzymatic reactions that span both the mitochondrial matrix and the cytosol.[1] The two nitrogen atoms of urea are derived from two different sources: one from free ammonia and the other from the α-amino group of aspartate.[2] It is through the synthesis of aspartate that oxaloacetate, a cornerstone of intermediary metabolism, plays its indispensable, albeit indirect, role in the urea cycle.

The Biochemical Link: Oxaloacetate as the Precursor to Aspartate

Oxaloacetate does not directly participate in the urea cycle. Instead, its crucial contribution lies in its role as the direct precursor to L-aspartate, the molecule that provides the second nitrogen atom for urea synthesis. This conversion is a transamination reaction catalyzed by the enzyme aspartate aminotransferase (AST) , also known as glutamate-oxaloacetate transaminase (GOT).[3][4]

The reaction is as follows:

Oxaloacetate + Glutamate ⇌ Aspartate + α-Ketoglutarate

This reversible reaction occurs in both the mitochondrial matrix and the cytosol, a key feature that allows for metabolic flexibility and the shuttling of nitrogen and carbon skeletons between these compartments.

The Krebs Bicycle: Interconnection of the Urea and TCA Cycles

The involvement of oxaloacetate and aspartate forms a critical metabolic link between the urea cycle and the TCA cycle, a relationship often referred to as the "Krebs bicycle" or the "aspartate-argininosuccinate shunt" .[5] This integration ensures a continuous supply of aspartate for the urea cycle while also providing a mechanism to replenish TCA cycle intermediates.

The key steps of this interconnection are:

-

Aspartate Donation: In the cytosol, aspartate condenses with citrulline in an ATP-dependent reaction catalyzed by argininosuccinate (B1211890) synthetase to form argininosuccinate.[6]

-

Fumarate (B1241708) Production: Argininosuccinate lyase then cleaves argininosuccinate into arginine (the direct precursor to urea) and fumarate .[5]

-

Fumarate's Entry into the TCA Cycle: Fumarate is an intermediate of the TCA cycle. The fumarate produced in the cytosol can be hydrated to malate (B86768) by cytosolic fumarase. Malate can then be transported into the mitochondria and oxidized to oxaloacetate by mitochondrial malate dehydrogenase, thus completing the cycle and replenishing the mitochondrial oxaloacetate pool. Alternatively, cytosolic malate can be oxidized to cytosolic oxaloacetate, which can then be used for another round of transamination to aspartate.[5]

This intricate connection highlights the metabolic elegance of cellular biochemistry, where the product of one pathway (fumarate from the urea cycle) serves as a substrate for another (the TCA cycle), which in turn generates the precursor (oxaloacetate) for a key reactant (aspartate) in the first pathway.

Quantitative Data

The following tables summarize available quantitative data regarding the concentrations of key metabolites and the kinetics of relevant enzymes. It is important to note that these values can vary depending on the experimental model, nutritional state, and analytical methods employed.

Table 1: Concentrations of Key Metabolites in Liver Cells

| Metabolite | Subcellular Location | Concentration (µM) | Source |

| Free Oxaloacetate | Mitochondria | 2 - 5 | [7][8] |

Table 2: Kinetic Properties of Key Enzymes

| Enzyme | Source | Substrate | K_m_ (mM) | V_max_ (µmol/h/mg protein) | Source |

| Argininosuccinate Lyase | Rat Liver | Argininosuccinate | 1.25 | 0.54 | [9] |

| Arginase | Rat Liver | Arginine | 13.5 | 140 | [9] |

| Aspartate Aminotransferase (Total) | Circulation | - | - | Half-life: ~17 hours | [3] |

| Aspartate Aminotransferase (Mitochondrial) | Circulation | - | - | Half-life: ~87 hours | [3] |

Experimental Protocols

Isolation of Mitochondria from Hepatocytes (Manual Method)

This protocol is adapted from established methods for isolating functional mitochondria from liver tissue, suitable for studying the compartmentalized reactions of the urea and TCA cycles.[10][11]

Materials:

-

Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

-

Homogenization Buffer: Isolation buffer supplemented with 0.5% (w/v) BSA (fatty acid-free).

-

Dounce homogenizer with a loose-fitting pestle.

-

Refrigerated centrifuge.

Procedure:

-

Harvest fresh liver tissue and immediately place it in ice-cold isolation buffer.

-

Mince the tissue into small pieces with scissors.

-

Wash the minced tissue twice with ice-cold isolation buffer to remove excess blood.

-

Transfer the tissue to a pre-chilled Dounce homogenizer with homogenization buffer (approximately 10 ml per gram of tissue).

-

Homogenize the tissue with 5-10 gentle strokes of the loose-fitting pestle. Avoid vigorous homogenization to prevent mitochondrial damage.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully decant the supernatant into a new pre-chilled centrifuge tube.

-

Centrifuge the supernatant at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant, which contains the cytosolic fraction.

-

Gently resuspend the mitochondrial pellet in isolation buffer and repeat the centrifugation at 8,000 x g for 15 minutes at 4°C to wash the mitochondria.

-

Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer for downstream applications.

Measurement of Aspartate Aminotransferase (AST) Activity

This protocol is based on a colorimetric assay that measures the formation of oxaloacetate.[12][13][14][15]

Materials:

-

AST Assay Buffer.

-

AST Substrate Mix (containing L-aspartate and α-ketoglutarate).

-

AST Color Reagent (e.g., a diazonium salt that reacts with oxaloacetate).

-

Oxaloacetate standards.

-

Microplate reader.

Procedure:

-

Prepare samples (e.g., serum, tissue homogenates) and dilute as necessary in AST assay buffer.

-

Add a small volume of each sample or standard to the wells of a microplate.

-

Add the AST Substrate Mix to each well to initiate the reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Add the AST Color Reagent to each well to stop the reaction and allow for color development.

-

Incubate for an additional period at 37°C (e.g., 10 minutes).

-

Add a stop solution (e.g., 0.1 M HCl) to each well.

-

Read the absorbance at the appropriate wavelength (e.g., 510 nm) using a microplate reader.

-

Construct a standard curve using the absorbance values of the oxaloacetate standards.

-

Calculate the AST activity in the samples based on the standard curve.

Quantification of Urea Cycle Intermediates by Mass Spectrometry

Metabolic flux analysis using stable isotopes and mass spectrometry is a powerful technique for quantifying the flow of metabolites through the urea cycle.[16][17][18]

General Workflow:

-

Cell Culture and Isotope Labeling: Culture hepatocytes in a medium containing a stable isotope-labeled precursor, such as ¹⁵N-ammonium chloride or ¹³C-aspartate.

-

Sample Collection and Metabolite Extraction: After a defined incubation period, rapidly quench metabolism and extract intracellular metabolites using a suitable solvent system (e.g., 80% methanol).

-

Subcellular Fractionation (Optional): To determine the compartmentalization of metabolites, perform a rapid fractionation of the cell extract into mitochondrial and cytosolic components.

-

Mass Spectrometry Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[19][20] These techniques separate the different metabolites and measure their mass-to-charge ratio, allowing for the identification and quantification of both labeled and unlabeled species.

-

Data Analysis: The degree of isotope enrichment in the urea cycle intermediates is used to calculate the metabolic flux through the pathway.

Visualizing the Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and their interconnections.

References

- 1. Urea cycle - Wikipedia [en.wikipedia.org]

- 2. Colorimetric determination of urea [protocols.io]

- 3. Aspartate transaminase - Wikipedia [en.wikipedia.org]

- 4. Aminotransferases - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Argininosuccinate - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. Concentration of free oxaloacetate in the mitochondrial compartment of isolated liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concentration of free oxaloacetate in the mitochondrial compartment of isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. mmpc.org [mmpc.org]

- 13. assaygenie.com [assaygenie.com]

- 14. resources.novusbio.com [resources.novusbio.com]

- 15. sciencellonline.com [sciencellonline.com]

- 16. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stable isotopes in the diagnosis and treatment of inherited hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of Urea Cycle Activity by Metabolic Flux Analysis Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Urea Cycle Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]

- 20. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Oxaloacetate in the Glyoxylate Cycle of Plants and Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glyoxylate (B1226380) cycle is a crucial anabolic pathway in plants and bacteria, enabling the synthesis of carbohydrates from two-carbon compounds, typically derived from fatty acid catabolism. This pathway is conspicuously absent in most animals, making it an attractive target for the development of novel antimicrobial and herbicidal agents. At the heart of this cycle lies oxaloacetate, a dicarboxylic acid that functions as both a key reactant and a net product, underscoring its central role in cellular carbon metabolism. This technical guide provides an in-depth exploration of oxaloacetate's function in the glyoxylate cycle, detailing the core metabolic pathway, regulatory mechanisms, and relevant experimental protocols. Quantitative data on enzyme kinetics and metabolite concentrations are presented for comparative analysis, and key pathways and workflows are visualized to facilitate a comprehensive understanding.

Introduction to the Glyoxylate Cycle

The glyoxylate cycle is an anaplerotic variant of the tricarboxylic acid (TCA) cycle, which bypasses the two decarboxylation steps of the TCA cycle.[1][2][3] This circumvention is critical as it prevents the loss of carbon as CO2, allowing for the net conversion of two molecules of acetyl-CoA into a four-carbon molecule of succinate (B1194679).[3][4] This succinate can then be utilized for gluconeogenesis to produce glucose or replenish other metabolic intermediates.[2][5] In plants, this cycle is particularly active in the glyoxysomes of germinating seeds, where stored lipids are converted into sugars to fuel early growth before the onset of photosynthesis.[2] In bacteria, the glyoxylate cycle is essential for growth on acetate (B1210297) or fatty acids as the sole carbon source.[4]

The Dual Function of Oxaloacetate

Oxaloacetate plays a dual and indispensable role in the glyoxylate cycle:

-

Initiation of the Cycle: The cycle commences with the condensation of a molecule of acetyl-CoA and a molecule of oxaloacetate to form citrate (B86180), a reaction catalyzed by citrate synthase. This is the same entry point as the TCA cycle.[5]

-

Regeneration and Net Production: After a series of reactions, including the key steps catalyzed by isocitrate lyase and malate (B86768) synthase, malate is formed. Malate is then oxidized to oxaloacetate by malate dehydrogenase, thus regenerating the starting molecule and completing the cycle.[5] Crucially, because two molecules of acetyl-CoA enter the cycle for every one molecule of succinate produced, there is a net synthesis of a four-carbon intermediate which can be drawn off for biosynthesis, ultimately leading to a net increase in oxaloacetate.[6]

Core Metabolic Pathway

The glyoxylate cycle shares several enzymes and intermediates with the TCA cycle. However, it is distinguished by two key enzymes: isocitrate lyase (ICL) and malate synthase (MS).

-

Acetyl-CoA + Oxaloacetate → Citrate (catalyzed by Citrate Synthase)

-

Citrate ⇌ Isocitrate (catalyzed by Aconitase)

-

Isocitrate → Glyoxylate + Succinate (catalyzed by Isocitrate Lyase)

-

Glyoxylate + Acetyl-CoA → Malate (catalyzed by Malate Synthase)

-

Malate → Oxaloacetate (catalyzed by Malate Dehydrogenase)

The succinate produced can be transported to the mitochondria and enter the TCA cycle to be converted to malate and then oxaloacetate, which can be used for gluconeogenesis.

Quantitative Data

Enzyme Kinetic Parameters

The following tables summarize the kinetic parameters (Km and Vmax) for the key enzymes of the glyoxylate cycle, isocitrate lyase and malate synthase, in selected plant and bacterial species.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Isocitrate Lyase | Mycobacterium tuberculosis | Isocitrate | 45 | - | [7] |

| Isocitrate Lyase | Escherichia coli | Isocitrate | - | - | |

| Malate Synthase | Escherichia coli (strain K12) | Acetyl-CoA | 9 | 36.1 | [8] |

| Malate Synthase | Escherichia coli (strain K12) | Glyoxylate | 21 | 36.1 | [8] |

| Malate Synthase | Corynebacterium glutamicum | Acetyl-CoA | 12 | - | [9] |

| Malate Synthase | Corynebacterium glutamicum | Glyoxylate | 30 | - | [9] |

Note: Vmax values are often reported in different units and under varying assay conditions, making direct comparisons challenging.

Intracellular Metabolite Concentrations

The intracellular concentrations of key metabolites provide insights into the metabolic state of the cell. The table below presents reported concentrations for Escherichia coli grown on acetate, a condition where the glyoxylate cycle is highly active, and for germinating plant seeds.

| Metabolite | Organism/Condition | Concentration | Reference |

| Oxaloacetate | Escherichia coli (acetate growth) | ~10-50 µM | [10] |

| Acetyl-CoA | Escherichia coli (acetate growth) | ~20-600 µM | [11] |

| Acetyl-CoA | Germinating rice seeds | 5-25 nmol/g fresh weight | [5] |

| Organic Acids (general) | Germinating barley seeds | Malate declines, Citrate is abundant | [8] |

Note: Intracellular metabolite concentrations can vary significantly depending on the specific growth conditions, developmental stage, and analytical methods used. Direct measurement of oxaloacetate in plant seedlings during germination is technically challenging due to its low concentration and instability.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) provides a quantitative measure of the flow of metabolites through different pathways. Studies have shown a significant flux through the glyoxylate cycle in bacteria grown on two-carbon substrates and in germinating oilseeds.

| Organism/Condition | Glyoxylate Cycle Flux (% of Isocitrate Flux) | TCA Cycle Flux (% of Isocitrate Flux) | Reference |

| Escherichia coli (acetate growth) | High | Low (Isocitrate Dehydrogenase is partially inactivated) | [4] |

| Mycobacterium tuberculosis (co-metabolizing fatty acids) | Significant partitioning with TCA cycle | Significant partitioning with glyoxylate cycle | [12][13] |

| Soybean seedlings (48-72h germination) | Active | Active | [3] |

Regulation of the Glyoxylate Cycle

The activity of the glyoxylate cycle is tightly regulated to meet the metabolic needs of the cell.

Transcriptional Regulation

-

In Bacteria: In many bacteria, including E. coli, the genes encoding the glyoxylate cycle enzymes (aceA for isocitrate lyase and aceB for malate synthase) are part of the aceBAK operon. Their expression is induced by the presence of acetate and repressed by glucose and other preferred carbon sources through a mechanism known as carbon catabolite repression.[4][14]

-

In Plants: In plants, the expression of genes for isocitrate lyase and malate synthase is developmentally regulated and induced during seed germination. The expression is repressed by sugars like sucrose, glucose, and fructose, indicating a form of carbon catabolite repression.[12]

Post-Translational Regulation

A key regulatory node is the branch point at isocitrate, which can be directed to either the TCA cycle via isocitrate dehydrogenase (IDH) or the glyoxylate cycle via isocitrate lyase. In many bacteria, the activity of IDH is regulated by reversible phosphorylation. When cells are grown on acetate, a specific kinase/phosphatase (AceK) phosphorylates and inactivates IDH, thereby diverting the flux of isocitrate towards the glyoxylate cycle.[7]

Experimental Protocols

Preparation of Cell/Tissue Extracts

6.1.1. Bacterial Cell Extract Preparation

-

Cell Culture and Harvest: Grow bacteria in a suitable medium (e.g., minimal medium with acetate as the carbon source) to the desired growth phase (e.g., mid-logarithmic phase). Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Washing: Wash the cell pellet with a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0) and centrifuge again.

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Lyse the cells using a suitable method such as sonication, French press, or bead beating. Keep the sample on ice throughout the lysis procedure.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, for enzyme assays.

6.1.2. Plant Tissue Extract Preparation (e.g., from germinating seeds)

-

Tissue Collection: Harvest plant tissue (e.g., cotyledons from germinating seedlings) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Add an ice-cold extraction buffer (e.g., phosphate (B84403) buffer, pH 7.5, containing protease inhibitors) to the powdered tissue and homogenize further.

-

Filtration and Centrifugation: Filter the homogenate through cheesecloth or Miracloth to remove large debris. Centrifuge the filtrate at high speed (e.g., 15,000 x g for 20 minutes at 4°C).

-

Supernatant Collection: Collect the supernatant for subsequent enzyme assays or metabolite quantification.

Enzyme Assays

6.2.1. Isocitrate Lyase (ICL) Activity Assay

This is a continuous spectrophotometric assay that measures the formation of glyoxylate.

-

Principle: Isocitrate is cleaved by ICL to produce glyoxylate and succinate. The glyoxylate then reacts with phenylhydrazine (B124118) to form a phenylhydrazone, which absorbs light at 324 nm.

-

Reagents:

-

Imidazole (B134444) buffer (e.g., 50 mM, pH 6.8)

-

MgCl2 (e.g., 50 mM)

-

Phenylhydrazine HCl (e.g., 40 mM)

-

DL-Isocitric acid (substrate, e.g., 10 mM)

-

Cell/tissue extract

-

-

Procedure:

-

Prepare a reaction mixture containing imidazole buffer, MgCl2, and phenylhydrazine HCl.

-

Add the cell/tissue extract to the reaction mixture and incubate to allow for the reaction of any endogenous glyoxylate.

-

Initiate the reaction by adding isocitric acid.

-

Monitor the increase in absorbance at 324 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the glyoxylate-phenylhydrazone complex.

-

6.2.2. Malate Synthase (MS) Activity Assay

This is a continuous spectrophotometric assay that measures the release of Coenzyme A (CoA).

-

Principle: Malate synthase catalyzes the condensation of acetyl-CoA and glyoxylate to form malate and CoA. The free thiol group of the released CoA reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate (TNB), which absorbs light at 412 nm.

-

Reagents:

-

Imidazole buffer (e.g., 50 mM, pH 8.0)

-

MgCl2 (e.g., 100 mM)

-

Acetyl-CoA (substrate, e.g., 2.5 mM)

-

Glyoxylic acid (substrate, e.g., 10 mM)

-

DTNB (e.g., 2 mM in ethanol)

-

Cell/tissue extract

-

-

Procedure:

-

Prepare a reaction mixture containing imidazole buffer, MgCl2, acetyl-CoA, and DTNB.

-

Add the cell/tissue extract.

-

Initiate the reaction by adding glyoxylic acid.

-

Monitor the increase in absorbance at 412 nm over time.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of TNB.

-

Quantification of Oxaloacetate

Oxaloacetate is unstable, so rapid sample processing is crucial.

-

Principle: A common method is a coupled enzyme assay. Oxaloacetate is converted to a more stable product (e.g., pyruvate (B1213749) or malate), and the reaction is coupled to the oxidation or reduction of a pyridine (B92270) nucleotide (NADH or NADPH), which can be measured spectrophotometrically or fluorometrically. For example, oxaloacetate can be reduced to malate by malate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in NADH is monitored at 340 nm.

-

Sample Preparation:

-

Rapidly homogenize tissue or cells in an acidic solution (e.g., perchloric acid) on ice to precipitate proteins and stabilize oxaloacetate.

-

Centrifuge to remove the protein precipitate.

-

Neutralize the supernatant with a base (e.g., KOH or KHCO3).

-

Centrifuge to remove the precipitated salt. The supernatant is used for the assay.

-

-

Assay Procedure (using Malate Dehydrogenase):

-

Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.5) and NADH.

-

Add the neutralized sample extract.

-

Initiate the reaction by adding malate dehydrogenase.

-

Monitor the decrease in absorbance at 340 nm.

-

Quantify the amount of oxaloacetate based on the change in absorbance and a standard curve prepared with known concentrations of oxaloacetate.

-

Conclusion